molecular formula C15H19N3O B12674144 N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide CAS No. 76907-21-6

N-Ethyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-1-acetamide

Cat. No.: B12674144
CAS No.: 76907-21-6
M. Wt: 257.33 g/mol
InChI Key: RQMYYBHPURCACN-UHFFFAOYSA-N
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Description

8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 278-572-8) is an organic compound with the molecular formula C11H14O2Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and methyl vinyl ketone in the presence of a base, followed by oxidation to form the desired quinone .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets and pathways involved include enzymes that catalyze oxidation-reduction reactions, such as oxidoreductases .

Comparison with Similar Compounds

  • 5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone
  • 8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
  • 9-methyl-5(10)-octaline-1,6-dione

Uniqueness: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structural features that make it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .

Properties

CAS No.

76907-21-6

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

N-ethyl-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)acetamide

InChI

InChI=1S/C15H19N3O/c1-2-16-14(19)9-13-15-11(7-8-17-13)10-5-3-4-6-12(10)18-15/h3-6,13,17-18H,2,7-9H2,1H3,(H,16,19)

InChI Key

RQMYYBHPURCACN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C2=C(CCN1)C3=CC=CC=C3N2

Origin of Product

United States

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